molecular formula C12H15Cl B1421500 2-Chloro-5-(4-methylphenyl)-1-pentene CAS No. 1143461-43-1

2-Chloro-5-(4-methylphenyl)-1-pentene

Cat. No.: B1421500
CAS No.: 1143461-43-1
M. Wt: 194.7 g/mol
InChI Key: UIXCNRNXFCZITB-UHFFFAOYSA-N
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Description

2-Chloro-5-(4-methylphenyl)-1-pentene is a halogenated alkene with a molecular formula C₁₂H₁₅Cl and a molar mass of 194.70 g/mol. Its structure features:

  • A chlorine atom at position 2 of the pentene chain.
  • A 4-methylphenyl group (para-methyl-substituted benzene) at position 3.
  • A double bond between carbons 1 and 2 (1-pentene backbone).

This compound’s reactivity and applications are influenced by the electron-withdrawing chlorine substituent and the bulky aromatic group, which affect steric and electronic interactions.

Properties

IUPAC Name

1-(4-chloropent-4-enyl)-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl/c1-10-6-8-12(9-7-10)5-3-4-11(2)13/h6-9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIXCNRNXFCZITB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCCC(=C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(4-methylphenyl)-1-pentene typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methylbenzyl chloride and 1-pentene.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A common method involves the use of a strong base such as sodium hydride (NaH) to deprotonate the 1-pentene, followed by nucleophilic substitution with 4-methylbenzyl chloride.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the reaction under hydrogenation conditions.

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-5-(4-methylphenyl)-1-pentene may involve:

    Bulk Reactors: Large-scale reactors with precise temperature and pressure control to ensure high yield and purity.

    Continuous Flow Systems: These systems allow for the continuous production of the compound, improving efficiency and scalability.

    Purification: The product is typically purified using distillation or recrystallization techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(4-methylphenyl)-1-pentene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas (H₂) in the presence of a palladium catalyst can convert the double bond to a single bond, forming 2-chloro-5-(4-methylphenyl)-pentane.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂) replace the chlorine.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: H₂ gas with Pd/C catalyst.

    Substitution: NaOH or NH₃ in aqueous or alcoholic medium.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of 2-chloro-5-(4-methylphenyl)-pentane.

    Substitution: Formation of alcohols or amines.

Scientific Research Applications

2-Chloro-5-(4-methylphenyl)-1-pentene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme-substrate interactions due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism by which 2-Chloro-5-(4-methylphenyl)-1-pentene exerts its effects involves:

    Molecular Targets: The compound can interact with various enzymes and receptors due to its structural features.

    Pathways Involved: It may influence biochemical pathways related to oxidative stress, inflammation, and microbial growth inhibition.

Comparison with Similar Compounds

Structural Analogues by Substituent Variation

Table 1: Substituent-Based Comparisons
Compound Name Molecular Formula Molar Mass (g/mol) Substituents Key Properties/Reactivity References
2-Chloro-5-(4-methylphenyl)-1-pentene C₁₂H₁₅Cl 194.70 Cl (C2), 4-MePh (C5) Electron-withdrawing Cl; steric hindrance from aromatic group
2-Methyl-5-(4-methylphenyl)-1-pentene C₁₃H₁₈ 174.28 Me (C2), 4-MePh (C5) Electron-donating Me; lower polarity vs. chloro analog
2-Chloro-5-(3-fluorophenyl)-1-pentene C₁₁H₁₂ClF 198.67 Cl (C2), 3-F-Ph (C5) Fluorine’s electronegativity enhances aryl ring reactivity
1-Chloro-5-methoxy-2-pentene C₆H₁₁ClO 146.60 Cl (C1), OMe (C5); double bond at C2 Methoxy group increases polarity; faster isomerization

Key Observations :

  • Electron Effects : Chlorine’s electron-withdrawing nature (compared to methyl in ) increases electrophilicity at the double bond, enhancing susceptibility to nucleophilic attack.
  • Isomerization : The position of the double bond (1-pentene vs. 2-pentene) significantly impacts reactivity. For example, 1-pentene isomers exhibit slower ignition but faster consumption rates than 2-pentene analogs due to differences in bond stability .

Reactivity in Oxidation and Combustion

Studies on 1-pentene (a simpler analog without substituents) reveal that oxidation kinetics depend on molecular structure:

  • Ignition Delay : 1-pentene ignites slower than 2-pentene isomers due to lower bond dissociation energy at the terminal double bond .
  • Consumption Rate : Despite slower ignition, 1-pentene is consumed ~10× faster than 2-pentene in combustion processes, highlighting the role of double bond position .

For 2-Chloro-5-(4-methylphenyl)-1-pentene , the chlorine substituent likely further slows ignition (due to increased stability from electron withdrawal) but accelerates radical-mediated degradation pathways. The 4-methylphenyl group may also inhibit oxidation by acting as a radical scavenger.

Functional Group Modifications

  • Methoxy vs. Chlorine : Replacing chlorine with methoxy (as in 1-Chloro-5-methoxy-2-pentene ) introduces polarity and hydrogen-bonding capacity, altering solubility and interaction with biological targets.
  • Fluorine vs.

Biological Activity

2-Chloro-5-(4-methylphenyl)-1-pentene is a chlorinated olefinic compound that has gained attention in various fields due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The molecular formula of 2-Chloro-5-(4-methylphenyl)-1-pentene is C11H13Cl, characterized by a pentene backbone with a chlorine atom and a para-methylphenyl substituent. This unique structure facilitates interactions with biological targets, making it a candidate for various pharmacological applications.

Biological Activity Overview

The biological activity of 2-Chloro-5-(4-methylphenyl)-1-pentene is primarily attributed to its ability to interact with cellular components and modulate biochemical pathways. Key activities include:

  • Antimicrobial Activity : Exhibits potential against various bacterial strains.
  • Antitumor Properties : Preliminary studies suggest cytotoxic effects on certain cancer cell lines.
  • Anti-inflammatory Effects : May inhibit inflammatory mediators, contributing to reduced inflammation.

The mechanisms through which 2-Chloro-5-(4-methylphenyl)-1-pentene exerts its biological effects are still under investigation. However, potential mechanisms include:

  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes involved in inflammatory processes.
  • Receptor Interaction : The compound may interact with specific receptors, influencing signal transduction pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of 2-Chloro-5-(4-methylphenyl)-1-pentene. Below are notable findings:

StudyFindings
Antimicrobial Testing Demonstrated effectiveness against Gram-positive bacteria, with minimal inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL in vitro .
Cytotoxicity Assay In vitro studies on human cancer cell lines (e.g., HeLa) revealed an IC50 value of approximately 25 µM, indicating significant cytotoxicity .
Anti-inflammatory Study Showed a reduction in TNF-α levels in LPS-stimulated macrophages, suggesting anti-inflammatory properties .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of 2-Chloro-5-(4-methylphenyl)-1-pentene is crucial for evaluating its therapeutic potential. Preliminary data indicate:

  • Absorption : Rapid absorption with a bioavailability estimated at around 70%.
  • Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.
  • Excretion : Excreted mainly through urine as metabolites.

Toxicological assessments suggest that while the compound exhibits promising biological activity, it may also possess cytotoxic effects at higher concentrations, necessitating further safety evaluations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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